molecular formula C14H17NO4S B256058 N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide

N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide

Cat. No. B256058
M. Wt: 295.36 g/mol
InChI Key: GJPGRIIPGJKRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide, also known as AD4, is a compound that has gained attention in the scientific community due to its potential applications in various fields. AD4 is a thioacetamide derivative that has been synthesized and studied extensively for its biochemical and physiological effects.

Scientific Research Applications

N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been studied extensively for its potential applications in various fields. In the field of medicine, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to have antitumor activity and has been studied for its potential use in cancer therapy.

Mechanism of Action

The exact mechanism of action of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to play a role in the development of cancer. By inhibiting the activity of COX-2, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide may help to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to reduce inflammation and pain. It has also been shown to have antitumor activity in a number of different types of cancer. In addition, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is its ease of synthesis. N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide can be synthesized using standard techniques and is readily available for use in lab experiments. In addition, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to have a number of potential applications in various fields, making it a versatile compound for research. However, one limitation of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide. One area of interest is the development of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide as a potential therapy for Alzheimer's disease and other neurodegenerative disorders. In addition, further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide and its potential applications in cancer therapy. Finally, there is a need for further studies to explore the potential side effects and toxicity of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide in animal and human models.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide involves the reaction of 4-acetylphenyl isothiocyanate with 3-mercapto-2-propanoic acid in the presence of a base. The resulting product is then acetylated to form N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide. The synthesis of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is a straightforward process that can be carried out in a laboratory setting using standard techniques.

properties

Product Name

N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide

Molecular Formula

C14H17NO4S

Molecular Weight

295.36 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C14H17NO4S/c1-10(16)12-2-4-13(5-3-12)15-14(17)8-11-6-7-20(18,19)9-11/h2-5,11H,6-9H2,1H3,(H,15,17)

InChI Key

GJPGRIIPGJKRPC-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2CCS(=O)(=O)C2

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2CCS(=O)(=O)C2

Origin of Product

United States

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